3-chloro-4-fluoro-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-fluoro-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is a chemical compound with the molecular formula C12H15ClFNO4S. This compound is characterized by its chloro and fluoro substituents on a benzene ring, which is further modified by a sulfonamide group attached to a tetrahydro-2H-pyran ring with a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: . The tetrahydro-2H-pyran ring is then constructed and functionalized with a hydroxyl group.
Industrial Production Methods: In an industrial setting, the compound is likely produced through a series of controlled chemical reactions, ensuring high purity and yield. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydroxide (NaOH) and halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted benzene derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic properties and potential use in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonamide group, in particular, may play a crucial role in binding to enzymes or receptors, influencing biological processes.
Comparison with Similar Compounds
4-Chloro-3-fluoro-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide
3-Chloro-4-fluoro-N-((3-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide
Uniqueness: This compound is unique due to its specific arrangement of chloro and fluoro substituents on the benzene ring, which can influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFNO4S/c13-10-7-9(1-2-11(10)14)20(17,18)15-8-12(16)3-5-19-6-4-12/h1-2,7,15-16H,3-6,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCHUDMSWCLVNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.